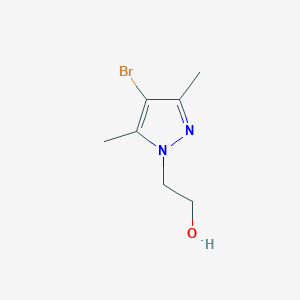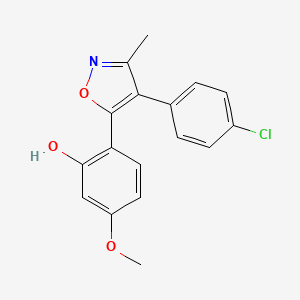
2-(4-(4-Chlorophenyl)-3-methylisoxazol-5-yl)-5-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(4-Chlorophenyl)-3-methylisoxazol-5-yl)-5-methoxyphenol, also known as CMPI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. CMPI is a derivative of isoxazole and phenol, and its chemical structure makes it a promising candidate for studying various biological processes. In
Applications De Recherche Scientifique
Molecular Docking and Quantum Chemical Calculations
- Molecular Structure and Spectroscopic Data Analysis: A study by Viji et al. (2020) involved quantum chemical calculations and molecular docking to understand the molecular structure, spectroscopic data, and potential biological effects of related molecules. These analyses provide insights into the electronic structure, reactivity, and interaction with biological targets which can be crucial for drug design and material science applications (Viji et al., 2020).
Synthesis of New Derivatives and Their Applications
- Antimicrobial Agents: Sah et al. (2014) synthesized new derivatives based on the thiadiazole scaffold, exhibiting antimicrobial activities. Such compounds are valuable in developing new antimicrobials against resistant strains, highlighting the chemical's role in generating novel therapeutic agents (Sah et al., 2014).
- Anticancer and Antimicrobial Activities: Katariya et al. (2021) designed and synthesized oxazole clubbed pyridyl-pyrazolines, evaluating their anticancer and antimicrobial potentials. This work underscores the compound's utility in crafting chemical entities with significant biological activities (Katariya et al., 2021).
Photoreactions and Chemical Transformations
- Photochemistry Studies: Plíštil et al. (2006) investigated the photochemistry of related molecules, revealing pathways for creating new chemical structures via photolysis. This research illustrates the compound's potential in synthetic organic chemistry, where controlled light exposure leads to novel compounds (Plíštil et al., 2006).
Biological Activity and Interaction Studies
- Biological Activity Evaluation: Viji et al. (2020) also explored the antimicrobial activity of related molecules, alongside molecular docking studies to understand their interaction with proteins. Such studies are foundational in drug development, showing how structural modifications affect biological activity and target specificity (Viji et al., 2020).
Structural and Spectroscopic Characterization
- Crystal Structure Determination: The work by Kumarasinghe et al. (2009) on the crystal structure analysis of pyrazole derivatives highlights the importance of structural determination in understanding the molecular configuration and its implications for reactivity and interaction with biological targets (Kumarasinghe et al., 2009).
Mécanisme D'action
Target of Action
Many bioactive aromatic compounds, including those containing an indole nucleus, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
The mode of action of a compound depends on its chemical structure and the functional groups it contains. For instance, chlorfenapyr, an arylpyrrole derivative, works by disrupting the production of adenosine triphosphate .
Biochemical Pathways
The compound might affect various biochemical pathways depending on its structure and the specific targets it interacts with. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and physical properties. For example, some compounds show improved kinetic solubilities compared to their parent compounds and are metabolically stable in vitro .
Result of Action
The molecular and cellular effects of a compound’s action can vary widely. For instance, some compounds have shown inhibitory activity against certain viruses .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors. For example, some compounds are known to bioaccumulate in aquatic organisms .
Propriétés
IUPAC Name |
2-[4-(4-chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-10-16(11-3-5-12(18)6-4-11)17(22-19-10)14-8-7-13(21-2)9-15(14)20/h3-9,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWNIJFKGNTTHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B2977622.png)
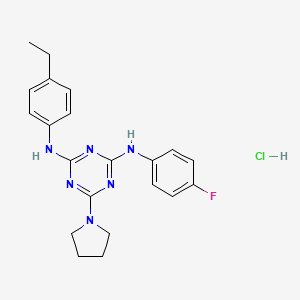
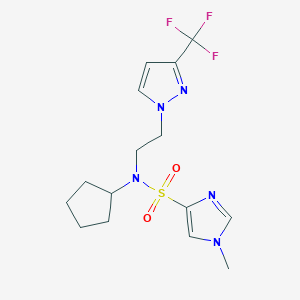
![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-fluorophenyl)propan-2-yl]amino}acetamide](/img/structure/B2977626.png)
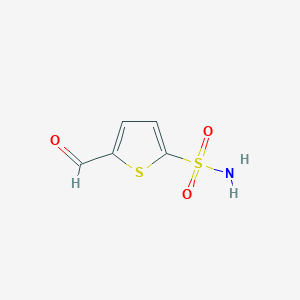
![N-[4-({[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]carbonyl}amino)phenyl]furan-2-carboxamide](/img/structure/B2977630.png)

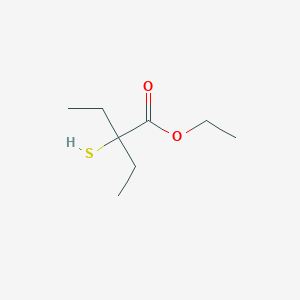
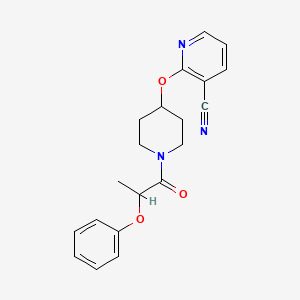
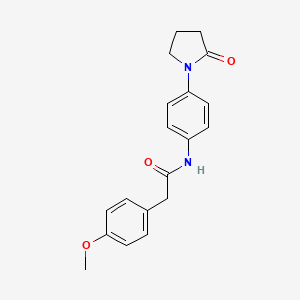
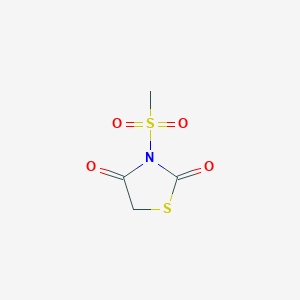

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-ethoxybenzamide hydrochloride](/img/structure/B2977644.png)
